- Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation, Organic Process Research & Development, 2018, 22(7), 773-779
Cas no 74-11-3 (4-Chlorobenzoic acid)
4-Chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzoic acid
- 'LGC' (4004)
- CHLORODRACYLIC ACID
- AKOS 92635
- RARECHEM AL BO 0054
- PCBA
- 2-chloro-5-carboxybenzene
- 4 CHLOROBENZOIC ACID
- 4-CHLOROBENZOATE
- 4-chlorobenzoic
- 4-chloro-benzoic acid
- 4-CHLOROBENZOIC ACID FOR SYNTHESIS
- 4-Chlorobenzoicacid,Chlorodracylicacid
- 4-Cl-PhCOOH
- BENZOIC ACID, 4-CHLORO-
- Mycosid
- para-chlorobenzoic acid
- p-chlorobenzoic
- P-CHLOROBENZOICACID
- Sodium 1,5-naphthalenedisulfonate dibasic
- CCRIS 5994
- SMR001224523
- STL164311
- InChI=1/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10
- PS-4074
- 4-Chlorobenzoic acid, Vetec(TM) reagent grade, 98%
- CAS-74-11-3
- NCGC00090858-03
- STR00110
- ACEMETACIN IMPURITY A [EP IMPURITY]
- NCGC00090858-02
- P-CHLOROBENZOIC ACID [WHO-DD]
- MFCD00002531
- DTXCID704772
- AI3-03715
- Z104473324
- p-Carboxychlorobenzene
- Tox21_400062
- F2191-0096
- Acemetacin impurity A
- C7-H5-Cl-O2.1/2Hg
- AE-562/40168810
- SY002326
- NCGC00090858-01
- IC7888DF4L
- BRN 0907196
- EN300-19258
- 4-chloro benzoic acid
- CHEBI:30747
- 4-chlorobenzoic acid-alpha-13c
- MLS002152923
- CS-M3680
- C7H5ClO2
- C02370
- p-Chlorbenzoic acid
- S3 (4-chlorobenzoic acid)
- FT-0618183
- NSC 32738
- Acemetacin impurity A, European Pharmacopoeia (EP) Reference Standard
- Acido p-clorobenzoico
- W-104433
- NSC-32738
- CHEMBL618
- bmse000438
- DB03728
- Benzoic acid, p-chloro-
- 4-Chlorobenzoic acid, 99%
- 4-09-00-00973 (Beilstein Handbook Reference)
- NSC-8444
- P-CHLOROBENZOIC ACID
- SCHEMBL28384
- 74-11-3
- 4-Chlorobenzoic acid, analytical standard
- CHLOROBENZOIC ACID, P-
- P-CHLOROBENZOIC ACID [MI]
- INDOMETACIN IMPURITY A [EP IMPURITY]
- D77513
- SR-01000855009-2
- 4-chlorbenzoesyre
- LS-1629
- 4-Chlorobenzoic-d4 Acid
- Q2235989
- C7H5ClO2.1/2Hg
- NSC32738
- NSC8444
- UNII-IC7888DF4L
- BDBM50405318
- AKOS000118962
- P-CHLOROBENZOIC ACID [HSDB]
- NCIOpen2_004782
- DTXSID9024772
- Acido p-clorobenzoico [Italian]
- EINECS 200-805-9
- HSDB 6019
- NS00006929
- Bezafibrate Imp. B (EP)
- HY-41465
- 4-Chlorobenzoicacid
- p-chlorbenzoate
- ACEMETACIN IMPURITY A (EP IMPURITY)
- pChlorbenzoic acid
- 4-chloro-benzoate
- chloradracylic
- Benzoic acid, 4chloro
- Acido pclorobenzoico
- paraChlorobenzoic acid
- INDOMETACIN IMPURITY A (EP IMPURITY)
- 4chlorobenzoic acid
- pCarboxychlorobenzene
- DB-055838
- Benzoic acid, pchloro
- FC20194
- 695-032-0
- p-Chlorobenzoic acid;4-CBA;Mycosid
-
- MDL: MFCD00002531
- Inchi: 1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
- InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=CC=1
- BRN: 907196
Computed Properties
- Exact Mass: 155.99800
- Monoisotopic Mass: 155.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: White powdery solid
- Density: 1.54
- Melting Point: 238-241 °C (lit.)
- Boiling Point: 274-276 ºC (subl.)
- Flash Point: Fahrenheit: 460.4 ° f < br / > Celsius: 238 ° C < br / >
- Refractive Index: 1.5812 (estimate)
- PH: 4.3 (0.08g/l, H2O, 20℃)
- Solubility: methanol: soluble1%, clear, colorless to faintly yellow
- Water Partition Coefficient: Soluble in hot water
- Stability/Shelf Life: Stable. Combustible. Incompatible with bases, strong oxidizing agents.
- PSA: 37.30000
- LogP: 2.03820
- Solubility: Soluble in methanol, absolute ethanol and ether, very slightly soluble in water, toluene and 95% ethanol
- Sensitiveness: Sensitive to humidity
- Merck: 2125
- pka: 3.98(at 25℃)
- λmax: 284(EtOH)(lit.)
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Chlorobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:DG4976010
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:room temp
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
4-Chlorobenzoic acid Customs Data
- HS CODE:4002191900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 135585-50G |
4-Chlorobenzoic acid |
74-11-3 | 50g |
¥475.15 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 135585-250G |
4-Chlorobenzoic acid |
74-11-3 | 250g |
¥655.54 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900748-100G |
4-Chlorobenzoic acid |
74-11-3 | Vetec | 100G |
295.86 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900748-500G |
4-Chlorobenzoic acid |
74-11-3 | Vetec | 500G |
1147.71 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8004760005 |
4-Chlorobenzoic acid |
74-11-3 | for synthesis | 5G |
101.73 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8004760250 |
4-Chlorobenzoic acid |
74-11-3 | for synthesis | 250G |
248.58 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1112423-25MG |
4-Chlorobenzoic acid |
74-11-3 | 25mg |
¥12360.52 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2581-50MG |
4-Chlorobenzoic acid |
74-11-3 | 50mg |
¥5274.32 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000811 |
4-Chlorobenzoic acid |
74-11-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MQ346-25g |
4-Chlorobenzoic acid |
74-11-3 | 99% | 25g |
¥32.0 | 2022-05-30 |
4-Chlorobenzoic acid Production Method
Production Method 1
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
4-Chlorobenzoic acid Raw materials
4-Chlorobenzoic acid Preparation Products
4-Chlorobenzoic acid Suppliers
4-Chlorobenzoic acid Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Chlorobenzoic acid
4-Chlorobenzoic Acid (CAS No. 74-11-3): A Comprehensive Overview
4-Chlorobenzoic acid, with the chemical formula C₇H₅ClO₂ and CAS number 74-11-3, is a halogenated derivative of benzoic acid. This compound has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its versatile chemical properties and broad range of applications. The introduction of a chlorine atom at the para position relative to the carboxyl group imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The structural integrity of 4-chlorobenzoic acid contributes to its utility in various synthetic pathways. The presence of both a carboxyl group and a chlorine substituent allows for further functionalization, enabling the synthesis of more complex molecules. This characteristic has been leveraged in the development of novel pharmaceutical agents, where precise structural modifications can enhance biological activity and reduce toxicity.
In recent years, 4-chlorobenzoic acid has been extensively studied for its potential in drug discovery. Researchers have explored its derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs) targeting various therapeutic areas. For instance, studies have demonstrated its role in developing compounds with antimicrobial and anti-inflammatory properties. The ability to modify the benzoic acid core while retaining the chloro substituent provides a scaffold for designing molecules with improved pharmacokinetic profiles.
The pharmaceutical industry has also utilized 4-chlorobenzoic acid in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). By incorporating this compound into molecular frameworks, scientists have been able to develop NSAIDs with enhanced efficacy and reduced side effects. The chlorine atom's electron-withdrawing effect can influence the electronic properties of the molecule, affecting its interactions with biological targets and thus modulating its therapeutic effects.
Beyond pharmaceutical applications, 4-chlorobenzoic acid finds utility in agrochemicals as a precursor for herbicides and pesticides. Its structural features allow for the development of compounds that can selectively target unwanted vegetation or pests while minimizing harm to beneficial organisms. The versatility of this compound in agrochemical synthesis underscores its importance in sustainable agricultural practices.
The material science sector has also harnessed the potential of 4-chlorobenzoic acid. Its ability to form stable complexes with metals and other organic compounds makes it valuable in catalysis and polymer chemistry. Researchers have investigated its use as a ligand in transition metal catalysis, where it can facilitate various organic transformations essential for industrial processes. Additionally, its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
In environmental science, 4-chlorobenzoic acid has been studied for its behavior in aquatic systems. Understanding how this compound metabolizes and interacts with aquatic organisms is crucial for assessing its environmental impact. Recent research has focused on developing biodegradable derivatives of benzoic acid to mitigate potential ecological risks associated with halogenated aromatic compounds.
The synthesis of 4-chlorobenzoic acid typically involves chlorination reactions on benzoic acid or related precursors. Advances in synthetic methodologies have enabled more efficient and environmentally friendly production processes. For example, catalytic chlorination techniques have been developed to minimize waste and improve yield, aligning with green chemistry principles.
The role of computational chemistry in understanding the reactivity of 4-chlorobenzoic acid cannot be overstated. Molecular modeling studies have provided insights into how structural modifications influence electronic properties and biological activity. These computational approaches complement experimental work by predicting reaction outcomes and guiding synthetic strategies.
In conclusion, 4-chlorobenzoic acid (CAS No. 74-11-3) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. Ongoing research continues to uncover new possibilities for utilizing this compound, reinforcing its importance in modern chemistry.
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